spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as spirooxindole, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and diverse biological activities. Spirooxindole has been found to possess anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making it a promising candidate for drug development.
Scientific Research Applications
Anticonvulsant Activity
Spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one and its structural analogues have been synthesized and tested for anticonvulsant activity. Studies have shown that these compounds exhibit significant ability to protect mice against electrically and chemically induced seizures. For example, 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one demonstrated notable activity in the maximal electroshock seizure (MES) test with an ED50 of 27.97 mg/kg (Rajopadhye & Popp, 1988).
Crystal Structure Analysis
The crystal structures of various spiro[cyclohexane-1,3’-indol] derivatives, including this compound, have been determined through low-temperature single-crystal X-ray diffraction. This research aids in understanding the effects of substitution on hydrogen bonding patterns (Lemmerer & Michael, 2010).
Synthesis and Chemical Analysis
The synthesis of spiro[1,3-dioxolane-2,3'-indolin]-2'-one has been achieved using isatin and 2-chloroethanol, a method that avoids the use of H(+) as a catalyst in traditional synthesis. X-ray single-crystal diffraction and NMR, MS spectrums were utilized for structural studies, providing insights into its formation and byproducts (Chen, Meng, Tang, & Hao, 2010).
Chemical Sensing Applications
This compound derivatives have been explored for their potential in chemical sensing. For instance, a novel spirooxazine derivative has been synthesized for the colorimetric detection of Hg2+ and CH3Hg+, demonstrating high selectivity and sensitivity (Pattaweepaiboon et al., 2020).
Other Chemical Properties and Synthesis
Further research includes investigations into the stereochemistry, synthesis methods, and structural analysis of various spiro 1,3-dioxane derivatives. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds in various fields of scientific research (Grosu & Gropeanu, 2006).
properties
IUPAC Name |
spiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-11(14-6-3-7-15-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCFCMNSACXKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3NC2=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347859 |
Source
|
Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54906-22-8 |
Source
|
Record name | Spiro-(1,3-dioxane-2,3'-indolin)-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.